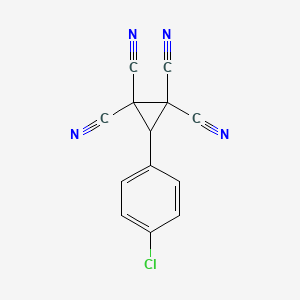
3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Overview
Description
3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C13H5ClN4 and a molecular weight of 252.66 g/mol It is characterized by the presence of a cyclopropane ring substituted with a 4-chlorophenyl group and four cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves multi-step reactions. One common method includes the reaction of bromomalononitrile with 4-chlorobenzaldehyde in the presence of potassium iodide and aqueous ammonia at room temperature . The intermediate product, 4-chlorobenzylidenemalononitrile, undergoes further reaction with bromomalononitrile in methanol and sodium hydroxide to yield the desired cyclopropane compound .
Another method involves the use of bromocyane and triethylamine in ethanol at varying temperatures, followed by electrochemical reactions using a graphite anode and iron cathode . The reaction mixture is then purified by crystallization from methanol to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Bromine and Sodium Ethanolate: Used in the synthesis of the compound.
Pyridine Hydrobromide and Acetonitrile: Used in electrochemical reactions to form the cyclopropane ring.
Major Products Formed
The major product formed from the reactions involving this compound is the cyclopropane derivative itself. Further reactions can lead to various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is not well-understood its effects are likely mediated through interactions with molecular targets such as enzymes or receptors
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)cyclopropanecarbonitrile: A similar compound with a single cyano group instead of four.
3-(4-Chlorophenyl)-1-propanol: Another related compound with different functional groups.
Uniqueness
3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to the presence of four cyano groups on the cyclopropane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(4-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClN4/c14-10-3-1-9(2-4-10)11-12(5-15,6-16)13(11,7-17)8-18/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYGTIODGMSSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C2(C#N)C#N)(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946551 | |
| Record name | 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23767-80-8 | |
| Record name | NSC98476 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B3032481.png)
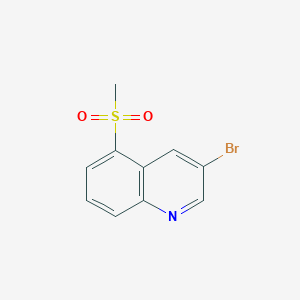
![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)
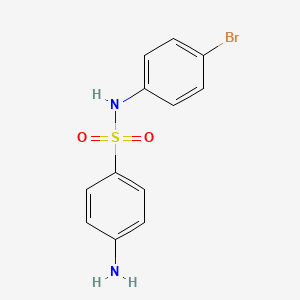
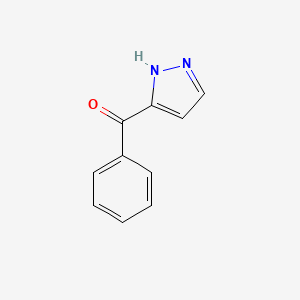
![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)
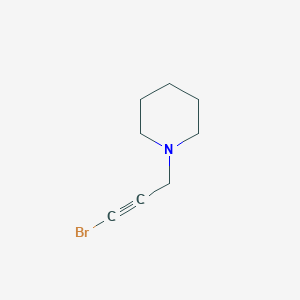

![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)
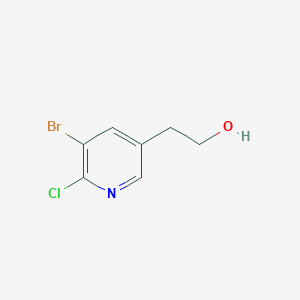
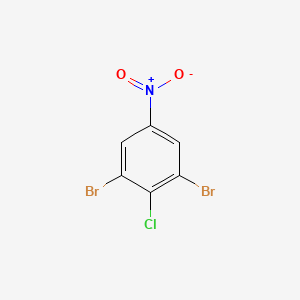

![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)

